molecular formula C28H55NaO6S B13762859 Sodium (8-methylnonyl) 9-(sulfooxy)stearate CAS No. 67815-96-7

Sodium (8-methylnonyl) 9-(sulfooxy)stearate

Cat. No.: B13762859
CAS No.: 67815-96-7
M. Wt: 542.8 g/mol
InChI Key: GNBIPBCPWNLULT-UHFFFAOYSA-M
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Scientific Research Applications

Pharmaceutical Applications

Sodium (8-methylnonyl) 9-(sulfooxy)stearate is utilized in the pharmaceutical industry primarily as an emulsifier and stabilizer in drug formulations. Its properties enhance the bioavailability of active pharmaceutical ingredients by improving solubility and stability.

  • Emulsification : It helps in formulating creams and ointments where oil and water phases need to be mixed uniformly, thus ensuring consistent dosing of active ingredients.
  • Tablet Production : As a lubricant, it facilitates the manufacturing of tablets by preventing sticking during the compression process. This enhances the uniformity and release profile of the tablets .

Cosmetic Applications

In cosmetics, this compound serves multiple functions:

  • Surfactant : It acts as a cleansing agent in facial cleansers and shampoos, helping to remove dirt and oil from skin and hair.
  • Stabilizer : In lotions and creams, it stabilizes emulsions, preventing separation of oil and water phases. This ensures a smooth application and enhances product shelf life .

Food Industry Applications

Interestingly, this compound finds its way into food products as well:

  • Food Emulsifier : It assists in blending fats and oils with water-based ingredients, improving texture and consistency in products like sauces and dressings.
  • Stabilizer : It helps maintain the stability of food formulations during storage by preventing phase separation .

Industrial Applications

The compound is also used in various industrial applications:

  • Textile Industry : As a softening agent, it enhances the feel of fabrics during the finishing process. This results in softer textiles that are more appealing to consumers.
  • Paints and Coatings : this compound acts as a gelling agent in paints, modifying viscosity for better application and drying characteristics .

Case Study 1: Pharmaceutical Formulation

A study highlighted the effectiveness of this compound as an emulsifier in topical formulations for treating skin conditions. The inclusion of this compound improved the stability of the emulsion over time compared to formulations without it.

Case Study 2: Cosmetic Stability

In a comparative analysis of various emulsifiers in cosmetic creams, this compound demonstrated superior performance in maintaining emulsion stability under varying temperature conditions. This study underscored its potential for use in high-performance cosmetic products.

Biological Activity

Sodium (8-methylnonyl) 9-(sulfooxy)stearate is a surfactant compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This compound belongs to a class of sulfonated fatty acids which can exhibit various biological effects, including antimicrobial, anti-inflammatory, and emulsifying properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₃₆NaO₃S
  • Molecular Weight : Approximately 350.55 g/mol
  • Chemical Structure : The compound features a long hydrophobic tail derived from stearic acid and a sulfonate group that enhances its solubility in aqueous environments.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This effect is believed to be mediated through the modulation of signaling pathways associated with inflammation .

Emulsifying Agent

Due to its surfactant properties, this compound is utilized in nanoemulsion formulations aimed at enhancing drug delivery systems. Its ability to stabilize emulsions makes it a valuable component in pharmaceutical and cosmetic formulations .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against biofilms formed by Pseudomonas aeruginosa. The results indicated that the compound significantly reduced biofilm formation and disrupted existing biofilms, suggesting potential applications in treating infections associated with biofilm-forming bacteria .

Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory mechanisms of this compound. It was found to downregulate the expression of NF-kB, a key transcription factor involved in inflammatory responses. This suggests that this compound could be beneficial in managing chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against Pseudomonas aeruginosa and E. coli
Anti-inflammatoryInhibits pro-inflammatory cytokine production
Emulsifying AgentStabilizes nanoemulsions for drug delivery

Properties

CAS No.

67815-96-7

Molecular Formula

C28H55NaO6S

Molecular Weight

542.8 g/mol

IUPAC Name

sodium;[1-(8-methylnonoxy)-1-oxooctadecan-9-yl] sulfate

InChI

InChI=1S/C28H56O6S.Na/c1-4-5-6-7-8-12-17-22-27(34-35(30,31)32)23-18-13-9-14-19-24-28(29)33-25-20-15-10-11-16-21-26(2)3;/h26-27H,4-25H2,1-3H3,(H,30,31,32);/q;+1/p-1

InChI Key

GNBIPBCPWNLULT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)OCCCCCCCC(C)C)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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